Titanium disulfate

Descripción general

Descripción

Titanium disulfate, also known as this compound, is a useful research compound. Its molecular formula is O8S2Ti and its molecular weight is 240 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in cold or hot water; sol in dil acid; insol in alc, ether, concn sulfuric acid.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Titanium disulfate (TiS₂) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is primarily characterized by its titanium (Ti) and sulfur (S) components. It exhibits unique chemical properties that can influence its biological interactions. Understanding these properties is crucial for evaluating its potential applications in medicine and biotechnology.

Antimicrobial Activity

Mechanisms of Action

Research indicates that this compound may exhibit antimicrobial properties through several mechanisms:

- Inhibition of Bacterial Growth : Studies have shown that titanium compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The proposed mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.

- Transmetalation : this compound can undergo transmetalation with iron sources, affecting iron bioavailability in bacteria, which is critical for their growth and metabolism .

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria. For instance, E. coli and Pseudomonas aeruginosa showed reduced motility and compromised metabolic functions when exposed to this compound .

- Animal Studies : In a study involving white mice, the administration of titanyl oxalate (a related compound) resulted in a 50% reduction in intestinal bacterial counts. This suggests that titanium compounds can alter gut microbiota composition, potentially leading to improved health outcomes .

Cytotoxicity and Genotoxicity

While titanium compounds exhibit promising antimicrobial activity, their safety profile is essential for potential therapeutic applications.

- Cytotoxic Effects : Research has indicated that certain titanium compounds can induce cytotoxic effects in eukaryotic cells. For example, titanium dioxide nanoparticles (TiO₂ NPs), which share some properties with this compound, have shown varying degrees of cytotoxicity depending on their size and surface modifications .

- Genotoxicity Assessments : Evaluations conducted under OECD guidelines have assessed the genotoxic potential of titanium compounds. While some studies suggest low genotoxic risk at certain concentrations, further research is required to fully understand the implications for human health .

Comparative Analysis of Titanium Compounds

The following table summarizes key biological activities and properties of various titanium compounds, including this compound:

| Compound | Antimicrobial Activity | Cytotoxicity | Genotoxicity | Mechanism of Action |

|---|---|---|---|---|

| This compound | Moderate | Low | Low | Disruption of cell membranes |

| Titanium Dioxide | High | Moderate | Moderate | Photocatalytic effects on bacterial cells |

| Titanyl Oxalate | High | Low | Unknown | Transmetalation affecting iron availability |

Aplicaciones Científicas De Investigación

Energy Storage Applications

Supercapacitors

TiS₂ is recognized for its potential in supercapacitor technology due to its high surface area and excellent electrical conductivity. Research indicates that TiS₂ nanosheets can be utilized as electrode materials, significantly enhancing the energy density and power output of supercapacitors. A study by Srimuk et al. demonstrated that TiS₂ exhibits promising characteristics for sodium-ion intercalation, making it suitable for seawater desalination applications as well .

Batteries

In lithium-ion and sodium-ion batteries, TiS₂ serves as an effective anode material. Its layered structure allows for the intercalation of lithium or sodium ions, facilitating efficient charge and discharge cycles. The material's semimetallic nature can be tuned through strain, enhancing its electrochemical performance under varying conditions .

Photocatalytic Applications

Hydrogen Evolution Reactions (HER)

TiS₂ has been explored as an electrocatalyst for hydrogen evolution reactions due to its favorable electronic properties. Atomic-layered TiS₂ quantum dots have shown significant activity in HER, making them a viable option for sustainable hydrogen production .

Photodynamic Therapy

Recent studies suggest that TiS₂ can be integrated into photodynamic therapy systems for cancer treatment. Its ability to generate reactive oxygen species (ROS) upon light irradiation positions it as a potential agent in targeting malignant cells .

Electronics and Optoelectronics

Transistors and Sensors

The unique electronic properties of TiS₂ enable its application in field-effect transistors (FETs) and sensors. Its semiconducting behavior can be exploited to develop low-power electronic devices with high sensitivity .

Ultrafast Fiber Lasers

TiS₂ has also been utilized in ultrafast fiber laser applications due to its nonlinear optical properties. The material's ability to modulate light at high speeds makes it suitable for advanced photonic devices .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Supercapacitors | Srimuk et al., Chem. Mater., 2017 | TiS₂ shows high energy density for sodium-ion intercalation. |

| Hydrogen Evolution | Das et al., ChemPhysChem, 2019 | TiS₂ quantum dots exhibit significant HER activity. |

| Electronics | Xu et al., RSC Adv., 2015 | Strain-induced transitions enhance electronic properties. |

| Photodynamic Therapy | PMC7075317 | TiS₂ generates ROS for targeting cancer cells effectively. |

Propiedades

IUPAC Name |

titanium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.Ti/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUMBHAAKGUHAR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

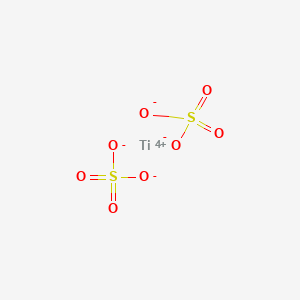

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O8S2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950648 | |

| Record name | Titanium(4+) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid; [HSDB] Aqueous solution 15%: Colorless or mauve tinted liquid; [MSDSonline] | |

| Record name | Titanium disulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White cake-like solid; sol in water; highly acidic, similar to 50% sulfuric acid; hygroscopic; specific gravity about 1.47 /Titanium sulfate nonahydrate/, INSOL IN COLD OR HOT WATER; SOL IN DIL ACID; INSOL IN ALC, ETHER, CONCN SULFURIC ACID. | |

| Record name | TITANIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREEN POWDER | |

CAS No. |

13693-11-3, 27960-69-6 | |

| Record name | Titanium disulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013693113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, titanium(4+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027960696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TITANIUM DISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40HP4T69SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TITANIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.